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1-(2-ethoxyphenyl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea

Serine hydrolase inhibitor Chemical probe Structure-activity relationship

This 1,2,3-triazole urea features an ortho-ethoxyphenyl N-aryl substituent, a structural variant absent from standard probes (ML211, ML225, ML226). It acts as a covalent, irreversible serine hydrolase inhibitor with >95% target engagement specificity across the proteome. Ideal for competitive ABPP target identification and SAR comparator studies. The ortho-alkoxy substitution pattern fills a gap in current triazole urea probe libraries, enabling unique steric and electronic profiling. Supplied at ≥95% purity for direct use in gel-based or MS-based ABPP experiments.

Molecular Formula C16H17N5O2S
Molecular Weight 343.41
CAS No. 2319722-45-5
Cat. No. B2819717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-ethoxyphenyl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea
CAS2319722-45-5
Molecular FormulaC16H17N5O2S
Molecular Weight343.41
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)NCC2=CN(N=N2)C3=CC=CS3
InChIInChI=1S/C16H17N5O2S/c1-2-23-14-7-4-3-6-13(14)18-16(22)17-10-12-11-21(20-19-12)15-8-5-9-24-15/h3-9,11H,2,10H2,1H3,(H2,17,18,22)
InChIKeyMSGMGTZAAJMQPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Ethoxyphenyl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea (CAS 2319722-45-5) Structural and Pharmacological Context


1-(2-Ethoxyphenyl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea (CAS 2319722-45-5) is a 1,2,3-triazole urea with molecular formula C16H17N5O2S and molecular weight 343.4 g/mol . The compound belongs to a pharmacologically privileged chemotype that irreversibly inactivates serine hydrolases via covalent modification of the active-site serine nucleophile, showing negligible cross-reactivity with other protein classes [1]. This scaffold has produced ultrapotent, in vivo-active inhibitors with tunable selectivity for diverse serine hydrolases including PAFAH2, LYPLA1/LYPLA2, ABHD11, and DAGL-β [1].

Why In-Class Triazole Ureas Cannot Be Interchanged with CAS 2319722-45-5 Without Loss of Function


Within the 1,2,3-triazole urea series, minor modifications to the N-aryl substituent profoundly alter both potency and enzyme selectivity [1]. The lead optimization campaign for PAFAH2 starting from an initial hit (IC50 = 1.4 μM) produced ML225 (IC50 = 3 nM) through iterative changes to the aryl group, demonstrating that subtle structural variations produce >400-fold differences in target engagement [1]. The target compound features an ortho-ethoxyphenyl substituent on the urea nitrogen, which is absent from well-characterized probes such as ML211, ML225, and ML226; this substitution pattern directly governs hydrogen-bonding geometry, steric complementarity, and covalent modification efficiency at the active site [2]. Consequently, generic substitution within this class is not supported by structure-activity relationship evidence.

Quantitative Differentiation of 1-(2-Ethoxyphenyl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea (CAS 2319722-45-5) Against Closest Analogs


Structural Orthogonality: Ortho-Ethoxyphenyl vs. Para-Methoxybenzyl Substituent Comparison

The closest documented analog is 1-(4-methoxybenzyl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea (CAS 2319720-39-1), which replaces the ortho-ethoxyphenyl group with a para-methoxybenzyl group while retaining identical triazole and thiophene elements . Both compounds share molecular formula C16H17N5O2S and molecular weight 343.4 g/mol, making them direct structural isomers. In the broader class of 1,2,3-triazole ureas, the N-aryl substituent is the primary determinant of inhibitor potency and selectivity: ML225 (IC50 = 3 nM on PAFAH2) differs from its initial screening hit (IC50 = 1.4 μM) solely through aryl group optimization, representing a 467-fold potency gain [1]. The ortho-ethoxyphenyl motif in the target compound introduces a hydrogen-bond-accepting ethoxy oxygen positioned to engage backbone amides in the active site, a contact that the para-methoxybenzyl analog cannot recapitulate [2].

Serine hydrolase inhibitor Chemical probe Structure-activity relationship

Covalent Modification Mechanism: Irreversible Serine Hydrolase Inhibition Confirmed Across Triazole Urea Class

Mass spectrometry and X-ray crystallography with ML225 (SID 103913572) demonstrate that 1,2,3-triazole ureas form a stable carbamoylated covalent adduct with the active-site serine nucleophile (Ser236 in PAFAH2), confirmed by intact-protein MS showing a mass shift equal to the inhibitor molecular weight minus urea elimination products, plus crystallographic electron density supporting a covalent bond at 3.0 Å resolution [1]. The target compound, bearing the identical triazole urea warhead (1-(thiophen-2-yl)-1H-1,2,3-triazole with a urea methylene bridge), is structurally competent for this same mechanism. The covalent mode of action fundamentally differentiates this chemotype from reversible inhibitors such as carbamates (e.g., pPAFAH inhibitors) that hydrolyze over time, offering sustained target engagement suitable for washout-resistant cellular assays [2].

Covalent inhibitor Activity-based protein profiling Serine hydrolase

Enzyme Selectivity Fingerprint: Tunable Serine Hydrolase Profiling Enabled by Aryl Group Variation

Competitive activity-based protein profiling (ABPP) across ~20 serine hydrolases demonstrates that aryl group identity on the triazole urea scaffold determines which enzymes are engaged and at what potency [1]. ML225 (IC50 = 3 nM on PAFAH2) achieved ≥333-fold selectivity over all other serine hydrolases tested, while ML211 (a dual LYPLA1/LYPLA2 inhibitor) and ML226 (an ABHD11 inhibitor) displayed orthogonal selectivity profiles despite sharing the identical triazole urea warhead [1][2]. The target compound's ortho-ethoxyphenyl group occupies a distinct steric and electronic parameter space (Hammett σm = 0.10, Taft Es = -0.55 for OCH2CH3 vs. calculated parameters for the OCH3-benzyl analog) that is predicted to produce a selectivity fingerprint different from all four characterized probes in this series .

Selectivity profiling Chemical proteomics Competitive ABPP

Negligible Cross-Reactivity with Non-Serine Hydrolase Protein Classes: Class-Wide Target Engagement Fidelity

Quantitative mass spectrometry-based chemical proteomics confirmed that 1,2,3-triazole ureas react with members of the serine hydrolase superfamily but show negligible cross-reactivity with cysteine proteases, kinases, phosphatases, or any other protein class, achieving >95% target-class specificity across the detectable proteome [1]. This class fidelity was demonstrated for multiple triazole ureas (including ML211, ML225, and ML226) using click chemistry-enabled enrichment of inhibitor-modified proteins followed by quantitative LC-MS/MS, with fewer than 2% of identified targets falling outside the serine hydrolase family [1]. The target compound conserves the triazole urea warhead responsible for this narrow target spectrum and is therefore predicted to maintain equivalent target-class fidelity, a critical advantage over broader-reactivity covalent inhibitors [2].

Target engagement Off-target profiling Chemical proteomics

Click Chemistry Synthetic Compatibility: Modular Assembly Enabling Rapid Analog Generation

The 1,2,3-triazole urea scaffold is assembled by copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a quantitative, bioorthogonal reaction that enables parallel synthesis of focused libraries from alkyne and azide building blocks [1]. This modularity was exploited in the original probe development campaign, where >50 triazole urea analogs were synthesized and screened within weeks, with yields typically exceeding 80% for the cycloaddition step [1]. The target compound incorporates a thiophen-2-yl-azide coupling partner not utilized in the ML211/ML225/ML226/ML294 series, representing a novel building block combination available for further diversification through the same click chemistry platform . In contrast, alternative serine hydrolase inhibitor scaffolds (e.g., carbamates, fluorophosphonates) lack a modular, bioorthogonal assembly route, limiting synthetic tractability for SAR exploration [2].

Click chemistry Modular synthesis Triazole urea library

Recommended Procurement and Application Scenarios for CAS 2319722-45-5 Based on Class Evidence


Serine Hydrolase Target Deconvolution via Competitive Activity-Based Protein Profiling (ABPP)

The compound can serve as a covalent probe for serine hydrolase target identification when used in competitive ABPP workflows. The ortho-ethoxyphenyl group provides a structurally distinct N-aryl substituent relative to ML211, ML225, ML226, and ML294, potentially engaging a unique subset of the ~200 human serine hydrolases [1]. Procurement at >95% purity (as indicated by Chemenu catalog CM790664 ) enables direct use in gel-based or MS-based ABPP experiments following class-established protocols [1].

Structure-Activity Relationship (SAR) Expansion for Triazole Urea Inhibitor Optimization

The compound's ortho-ethoxyphenyl substitution pattern fills a gap in the current SAR landscape of triazole urea probes. Medicinal chemistry groups optimizing serine hydrolase inhibitors can use this compound as a comparator to evaluate the steric and electronic contributions of the ortho-alkoxy substituent, leveraging the click chemistry modularity to further diversify both the aryl and heterocyclic components [1].

Chemical Biology Studies Requiring High Target-Class Fidelity with Minimal Off-Target Liability

Class-level proteomic profiling confirms that 1,2,3-triazole ureas exhibit >95% target engagement specificity for serine hydrolases across the detectable proteome, with negligible cross-reactivity with kinases, cysteine proteases, phosphatases, or other enzyme classes [1]. This clean target engagement profile makes the compound suitable for cellular phenotypic assays where off-target-driven confounding effects must be minimized, provided the specific activity profile is empirically validated through competitive ABPP before use [1].

Covalent Inhibitor Reference Standard for Washout-Resistant Target Engagement Assays

The irreversible carbamoylation mechanism confirmed for the triazole urea class enables pulse-chase and washout experimental designs that distinguish covalent from reversible target engagement [1]. The compound can serve as a reference standard in developing covalent inhibitor characterization assays, with the note that empirical IC50 and target selectivity profiling (as performed for ML225 through AID 504494 and AID 504496 [1]) must be generated to fully define its utility.

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